molecular formula C17H26N2O4 B2614983 1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034500-61-1

1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2614983
CAS RN: 2034500-61-1
M. Wt: 322.405
InChI Key: ISZACGKFNQJHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THP-urea, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP-urea is a urea derivative that has been synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it useful in scientific research.

Scientific Research Applications

Synthesis and Complex Formation

One study focuses on the synthesis of N-hydroxyamide-containing heterocycles, which are valuable for forming complexes with iron(III). These compounds, including derivatives of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, show potential in forming complexes with metals, suggesting applications in coordination chemistry and possibly in the development of novel metal-based drugs or catalysts (Ohkanda et al., 1993).

Modification of Polymers

Research on hydroxyalkyl-substituted ureas highlights their utility in the chemistry of high-molecular-weight compounds. These ureas serve as modifiers to improve the performance of epoxy and urethane polymers, indicating their importance in materials science for developing advanced materials with enhanced properties (Ignat’ev et al., 2015).

Hydrogel Formation

A study on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates its ability to form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by the identity of the anion, showcasing potential applications in drug delivery systems and tissue engineering, where controlled gel properties are crucial (Lloyd & Steed, 2011).

Antimicrobial Activities

Another area of research explores the antimicrobial activities of urea derivatives. N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas have shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of urea derivatives in the development of new antimicrobial agents (Reddy et al., 2003).

Corrosion Inhibition

Derivatives of pyran, closely related to the structural motif in the query compound, have been studied for their application in corrosion inhibition. These compounds effectively protect mild steel in acidic environments, indicating their importance in industrial applications where corrosion resistance is critical (Saranya et al., 2020).

properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-13-2-4-14(5-3-13)16(23-11-8-20)12-18-17(21)19-15-6-9-22-10-7-15/h2-5,15-16,20H,6-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZACGKFNQJHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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